6-Chloro-2-methoxypyridine-3-boronic acid
Overview
Description
6-Chloro-2-methoxypyridine-3-boronic acid is a boronic acid derivative with the molecular formula C6H7BClNO3 and a molecular weight of 187.39 g/mol. This compound is characterized by the presence of a chloro group at the 6th position, a methoxy group at the 2nd position, and a boronic acid group at the 3rd position of the pyridine ring. It is a versatile reagent used in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methoxypyridine-3-boronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, 6-chloro-2-methoxypyridine, undergoes a boronation reaction using a boronic acid derivative such as bis(pinacolato)diboron in the presence of a suitable catalyst (e.g., palladium or nickel catalysts) and a base (e.g., potassium carbonate).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure boronic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-methoxypyridine-3-boronic acid is primarily used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. It can also undergo other reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and an aryl halide or triflate.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-2-methoxypyridine-3-boronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of bioactive compounds and probes for biological studies.
Medicine: Utilized in the development of pharmaceuticals and drug discovery processes.
Industry: Applied in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 6-Chloro-2-methoxypyridine-3-boronic acid exerts its effects depends on the specific reaction it is involved in. In the Suzuki-Miyaura coupling, the boronic acid acts as a nucleophile, reacting with an aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond. The molecular targets and pathways involved are typically the organic substrates undergoing the coupling reaction.
Comparison with Similar Compounds
2-Methoxypyridine-3-boronic acid
2-Fluoro-3-methylpyridine-5-boronic acid
6-Chloro-2-methylpyridine-3-boronic acid
Properties
IUPAC Name |
(6-chloro-2-methoxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTFZVCHSRMZJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Cl)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674572 | |
Record name | (6-Chloro-2-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-50-9 | |
Record name | B-(6-Chloro-2-methoxy-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Chloro-2-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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